2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is 370.1196536 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Targeted Therapies
- VEGFR-2 and PDGF-β Inhibition : This compound has shown promise as a vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) inhibitor. In liver fibrosis models, it significantly reduced collagen deposition, making it a potential candidate for antifibrotic therapies .
- PCSK9 Protein Synthesis Inhibition : As a liver-targeted prodrug, it is converted by liver carboxyesterase (CES1) to an active drug that selectively inhibits PCSK9 protein synthesis. PCSK9 plays a crucial role in cholesterol metabolism, making this compound relevant for cardiovascular research .
Antifibrotic Agents
- Collagen Synthesis Inhibition : In liver fibrosis and keloid fibroblast models, this compound has demonstrated anti-fibrotic activity by inhibiting collagen synthesis. It targets hepatic stellate cells, which are key players in fibrosis progression .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of certain enzymes
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
Once the target protein is identified, it would be possible to infer the affected pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of a drug at the molecular and cellular level are usually related to its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and its interaction with its target . .
properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-15-12-21-7-4-16(15)26-13-14-5-9-23(10-6-14)18-11-19(25)24-8-2-1-3-17(24)22-18/h1-4,7-8,11-12,14H,5-6,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTCEMVXCCVRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.